molecular formula C17H14N4O3S B1677604 N106

N106

Cat. No.: B1677604
M. Wt: 354.4 g/mol
InChI Key: FBCSWQRNKAYAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N106 is a first-in-class small molecule activator of the sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation. This compound directly activates the SUMO-activating enzyme, E1 ligase, and triggers intrinsic SUMOylation of SERCA2a. It has shown potential as a therapeutic strategy for the treatment of heart failure by improving the contractile properties of cardiomyocytes and enhancing ventricular function in animal models .

Preparation Methods

The synthetic routes and reaction conditions for N106 are not extensively detailed in the available literatureThe compound is typically provided in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .

Chemical Reactions Analysis

N106 undergoes several types of chemical reactions, primarily involving its activation of the SUMO-activating enzyme, E1 ligase. This activation leads to the SUMOylation of SERCA2a, a critical pump regulating calcium cycling in cardiomyocytes. The major product formed from this reaction is the SUMOylated SERCA2a, which enhances calcium reuptake and improves cardiac function .

Scientific Research Applications

N106 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is being studied for its potential to treat heart failure by improving the contractile properties of heart muscle cells and enhancing ventricular function. In biology, it is used to study the mechanisms of SUMOylation and its effects on protein function. In chemistry, this compound serves as a tool to investigate the activation of SUMO-activating enzymes and their role in cellular processes .

Comparison with Similar Compounds

N106 is unique in its ability to activate the SUMO-activating enzyme, E1 ligase, and trigger the SUMOylation of SERCA2a. Similar compounds include other small molecules that target the SUMOylation pathway, such as N6. this compound has shown superior efficacy in improving cardiac function in animal models of heart failure .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSWQRNKAYAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-linked glycosylation sites N18 and N106 in mammalian Deoxyribonuclease I (DNase I)?

A1: Research indicates that both N-linked glycosylation sites, N18 and this compound, are crucial for the full enzymatic activity, thermal stability, and resistance to proteolysis of mammalian DNase I. Mutations at either or both of these sites resulted in decreased enzymatic activity, reduced heat stability, and increased susceptibility to trypsin degradation. []

Q2: How does the sugar moiety content relate to the enzymatic activity of DNase I mutants at positions N18 and this compound?

A2: The enzymatic activity of DNase I mutants (N18Q, N106Q, and N18Q/N106Q) directly correlates with their sugar moiety content. Lower sugar moiety content, resulting from mutations, corresponds to lower enzymatic activity compared to the wild-type DNase I. []

Q3: What is the role of the csnthis compound gene in Nocardioides sp. This compound?

A3: The csnthis compound gene in Nocardioides sp. This compound encodes for a chitosanase, an enzyme that plays a significant role in chitosan degradation. This chitosanase is a 29.5 kDa protein with a pI of 8.1 and functions via an endo-mechanism, producing dimers and trimers of chitosan as end products. []

Q4: What is the significance of the csnthis compound gene in relation to other chitosanase genes?

A4: The csnthis compound gene exhibits high homology (79.5%) with the csn gene found in Streptomyces sp. N174. At the amino acid level, the chitosanases produced by these genes share 74.4% homology. This finding classifies the chitosanase from Nocardioides sp. This compound as the third known member of the glycosyl hydrolase family 46. []

Q5: How does the Glu22 residue contribute to the activity of the CtoA chitosanase from Amycolatopsis sp. CsO-2?

A5: The Glu22 residue is crucial for the chitosanase activity of CtoA. When this residue is mutated to glutamine (E22Q), the enzyme loses its chitosanase activity, demonstrating its essential role in the catalytic mechanism. []

Q6: How does the WEREWOLF (WER) protein, an R2R3-MYB transcription factor, interact with its target DNA?

A6: The crystal structure of WER bound to its target DNA reveals that the third α-helices of both the R2 and R3 repeats directly interact with the DNA's major groove. This interaction facilitates specific recognition of the DNA motif 5'-AACNGC-3'. [, ]

Q7: What is the role of specific amino acid residues in the function of the WER protein?

A7: Key residues like K55, this compound, K109, and N110 within the WER protein are critical for its function, as demonstrated by mutagenesis, in vitro binding, and in vivo luciferase assays. These residues likely contribute to the protein's DNA-binding affinity and specificity. [, ]

Q8: How do DNA methylation modifications impact the interaction between WER and its target DNA?

A8: Both methylation at the fifth position of cytosine (5mC) and the sixth position of adenine (6mA) within the AAC element of the target DNA sequence hinder the interaction between WER and its target DNA. While L59 of WER does not directly bind DNA, it appears to act as a sensor for 5mC modifications. [, ]

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